molecular formula C12H18N2O4S B7468464 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine

2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine

Cat. No. B7468464
M. Wt: 286.35 g/mol
InChI Key: WHNKPWZJVQBNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals, and A-317491 has been shown to have potential therapeutic applications in the treatment of chronic pain conditions.

Mechanism of Action

2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine acts as a selective antagonist of the P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. By blocking these receptors, 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine reduces the transmission of pain signals and thereby reduces pain.
Biochemical and Physiological Effects:
2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to reduce bladder hyperactivity in animal models of bladder dysfunction. 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine in lab experiments is its selectivity for the P2X3 and P2X2/3 receptors, which allows for specific targeting of pain signaling pathways. However, the limitations of using 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine include its relatively low potency and the need for high concentrations to achieve significant effects.

Future Directions

Future research on 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine could focus on improving its potency and efficacy, as well as investigating its potential use in combination with other pain medications. Additionally, further studies could explore the potential use of 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine in the treatment of other conditions beyond chronic pain, such as respiratory disorders and bladder dysfunction. Finally, research could investigate the long-term safety and efficacy of 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine in human subjects.

Synthesis Methods

The synthesis of 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-chlorobenzenesulfonylmorpholine, followed by the reaction of this compound with 2-(2-aminoethoxy)ethanol to form 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine has been extensively studied for its potential therapeutic applications in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine has also been investigated for its potential use in the treatment of other conditions, such as bladder dysfunction and respiratory disorders.

properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c13-5-8-18-11-1-3-12(4-2-11)19(15,16)14-6-9-17-10-7-14/h1-4H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNKPWZJVQBNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine

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